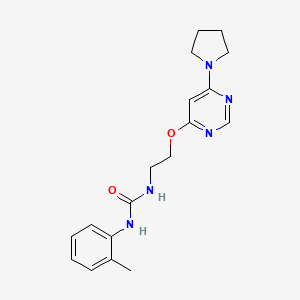

1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-14-6-2-3-7-15(14)22-18(24)19-8-11-25-17-12-16(20-13-21-17)23-9-4-5-10-23/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H2,19,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGNAQGDCHKBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCOC2=NC=NC(=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea is a synthetic organic compound notable for its potential biological activities. This compound integrates a pyrrolidine ring, a pyrimidine ring, and a urea moiety, which are known to confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 270.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The urea moiety is often involved in hydrogen bonding with enzyme active sites, while the pyrimidine and pyrrolidine rings may enhance binding affinity and specificity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine and urea have shown activity against various cancer cell lines, including breast, prostate, and lung cancers. In vitro studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

| Cancer Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MDA-MB-435 (Breast) | 15.1 | Apoptosis induction |

| PC-3 (Prostate) | 28.7 | Cell cycle arrest |

| EKVX (Lung) | 25.9 | Inhibition of proliferation |

Antibacterial and Antifungal Activity

The compound's derivatives have also been investigated for their antibacterial and antifungal properties. Studies reveal that similar compounds demonstrate effective inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values for related structures indicate potent activity .

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Bactericidal |

| Escherichia coli | 0.025 | Bactericidal |

| Candida albicans | 0.010 | Fungicidal |

Case Studies

- In Vivo Studies : A study conducted on mice demonstrated that administration of related pyrimidine derivatives resulted in significant tumor reduction in xenograft models, suggesting potential for therapeutic application in oncology .

- Enzyme Inhibition : Research has shown that compounds similar to this compound act as inhibitors of specific enzymes involved in cancer progression, such as protein kinases .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine and pyrrolidine, such as 1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea, exhibit significant anticancer properties. These compounds are known to inhibit specific kinases involved in cancer cell proliferation and survival pathways.

Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against resistant bacterial strains. Its structure allows it to penetrate bacterial membranes effectively.

Research Findings : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes, particularly those involved in inflammatory responses.

Mechanism of Action : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation . This inhibition can lead to reduced inflammation and pain.

Neuroprotective Effects

Recent studies suggest that this compound may protect neuronal cells from oxidative stress.

Experimental Evidence : In a model of neurodegeneration, the compound significantly decreased markers of oxidative damage and improved cell survival rates .

Synthesis of Novel Materials

Due to its unique chemical structure, this compound can serve as a building block for synthesizing novel polymers and materials with specific properties.

Application Example : Researchers are exploring its use in creating drug delivery systems that enhance the bioavailability of therapeutic agents while minimizing side effects .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Reduced viability in cancer cell lines |

| Antimicrobial Properties | Effective against resistant bacteria | |

| Biological Research | Enzyme Inhibition | Inhibits COX enzymes |

| Neuroprotective Effects | Decreased oxidative damage in neurons | |

| Material Science | Synthesis of Novel Materials | Potential for drug delivery systems |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

Key Observations:

Cyanophenyl substituents in 7d and 8d () introduce electron-withdrawing effects, which may improve binding affinity but reduce solubility .

Pyrimidine Substitution: The 6-pyrrolidin-1-yl substitution on the pyrimidine ring in the target compound contrasts with the 2- or 4-position substitutions in 7d/8d. This positional variance could alter receptor interaction geometries .

Physicochemical Properties: The nonyl chain in ’s compound increases lipophilicity (higher logP), while the hydroxyethyl group enhances hydrophilicity, highlighting trade-offs between solubility and membrane permeability .

Q & A

Basic Research Questions

What are the key synthetic pathways for 1-(2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(o-tolyl)urea, and how can intermediates be characterized?

The synthesis typically involves:

- Step 1 : Formation of the pyrimidine core via condensation of pyrrolidine with a substituted pyrimidine precursor (e.g., 6-chloropyrimidin-4-ol).

- Step 2 : Etherification to introduce the ethoxy linker using 2-chloroethylamine under basic conditions.

- Step 3 : Urea coupling between the intermediate amine and o-tolyl isocyanate.

Characterization : - NMR spectroscopy (1H/13C) confirms regioselectivity and purity, with peaks for the pyrrolidine N–H (~10.0 ppm) and urea carbonyl (C=O at ~160 ppm) .

- Mass spectrometry (HRMS) validates the molecular ion ([M+H]+ ≈ 412.5 g/mol) .

How does the structural arrangement of this compound influence its physicochemical properties?

The compound’s urea backbone enhances hydrogen-bonding potential, while the pyrrolidine-pyrimidine moiety increases lipophilicity. Key features:

- Pyrrolidine substituent : Improves solubility in polar aprotic solvents (e.g., DMSO) .

- o-Tolyl group : Introduces steric hindrance, potentially reducing off-target interactions .

- Ethoxy linker : Balances rigidity and flexibility for target binding .

What spectroscopic methods are critical for verifying the compound’s purity and structural integrity?

- 1H/13C NMR : Assigns proton environments (e.g., distinguishing urea NH from pyrrolidine NH) and confirms absence of unreacted intermediates .

- FT-IR : Identifies urea C=O stretches (~1650–1700 cm⁻¹) and pyrimidine C=N (~1600 cm⁻¹) .

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted o-tolyl isocyanate) .

Advanced Research Questions

How can synthetic routes be optimized to mitigate low yields in the urea coupling step?

Common challenges include competing side reactions (e.g., carbamate formation). Solutions:

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate isocyanate-amine coupling .

- Temperature control : Maintain reactions at 0–5°C to suppress thermal degradation .

- Solvent optimization : Replace DCM with THF to improve solubility of intermediates .

How should researchers resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay conditions (e.g., cell permeability vs. in vitro binding). Methodological considerations:

- Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify false negatives due to solubility limits .

- Orthogonal assays : Compare SPR (surface plasmon resonance) binding affinity with cellular IC50 values to confirm target engagement .

- Metabolite screening : Use LC-MS to rule out degradation products masking true activity .

What computational strategies are effective for predicting the compound’s binding mode to kinase targets?

- Molecular docking : Use AutoDock Vina with crystal structures of related kinases (e.g., EGFR or HCK) to prioritize residues (e.g., hinge-region interactions via pyrimidine) .

- MD simulations : Simulate >100 ns trajectories to assess urea backbone stability in binding pockets .

- Free-energy perturbation (FEP) : Compare binding affinities of analogs with/without the o-tolyl group to quantify steric effects .

How can researchers address poor aqueous solubility during in vivo studies?

- Prodrug design : Introduce phosphate esters at the ethoxy linker for enhanced solubility, cleaved in vivo by phosphatases .

- Formulation : Use cyclodextrin-based nanocarriers or PEGylation to improve bioavailability .

- Co-solvent systems : Optimize DMSO/saline ratios (e.g., 10:90) for intraperitoneal administration .

What SAR insights guide the design of analogs with improved selectivity?

Key structural modifications:

- Pyrrolidine substitution : Replace with piperidine to alter ring puckering and reduce off-target binding .

- o-Tolyl optimization : Introduce electron-withdrawing groups (e.g., Cl) to enhance π-stacking with aromatic kinase residues .

- Linker variation : Test methylene vs. ethylene spacers to modulate conformational flexibility .

How can stability under physiological conditions be systematically evaluated?

- pH stability assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .

- Plasma stability : Assess half-life in human plasma at 37°C to predict metabolic liability .

- Light/heat stress tests : Expose solid samples to 40°C/75% RH for 4 weeks to identify decomposition pathways .

What strategies validate synergistic effects with existing therapeutic agents?

- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with standard drugs (e.g., cisplatin) .

- Pathway analysis : Perform RNA-seq on treated cells to identify co-regulated genes (e.g., apoptosis markers) .

- In vivo models : Test efficacy in xenograft mice using dual-therapy regimens (e.g., compound + PD-1 inhibitor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.